molecular formula C11H8N4O B1422176 2-(pyridin-2-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 1351800-32-2

2-(pyridin-2-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one

Katalognummer: B1422176
CAS-Nummer: 1351800-32-2
Molekulargewicht: 212.21 g/mol
InChI-Schlüssel: FBZXPXLYEOLRIL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Pyridin-2-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a heterocyclic compound featuring a fused pyrazole-pyrazine core substituted with a pyridine moiety at the 2-position. This structure combines aromatic nitrogen-rich systems, which are known to enhance bioavailability and target selectivity in medicinal chemistry . Its synthesis typically involves multistep protocols, such as amide formation followed by cyclization, as demonstrated in the preparation of pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(pyridin-2-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of pyridine-2-carboxaldehyde with hydrazine derivatives, followed by cyclization with suitable reagents to form the pyrazolo[1,5-a]pyrazine core .

Industrial Production Methods

Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of automated reactors and continuous flow systems to enhance efficiency and scalability .

Analyse Chemischer Reaktionen

Types of Reactions

2-(Pyridin-2-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding N-oxides, while reduction can produce reduced derivatives with altered electronic properties .

Wissenschaftliche Forschungsanwendungen

Biological Activities

Research indicates that 2-(pyridin-2-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one exhibits significant biological activities, including:

  • Antitumor Activity : Compounds related to this scaffold have shown promise as potential antitumor agents. For instance, derivatives have been evaluated for their efficacy against various cancer cell lines.
  • Antimicrobial Properties : Studies have demonstrated effective antibacterial and antifungal activities against pathogens such as Staphylococcus aureus and Candida albicans.
  • Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes, which is crucial for developing targeted therapies.

Antitumor Potential

A focused library of analogues based on the pyrazolo[1,5-a]pyrimidine scaffold was synthesized and screened for antitumor activity. The best-performing compounds exhibited low cytotoxicity while maintaining significant activity against Mycobacterium tuberculosis. Structural modifications were key in enhancing their pharmacological profiles .

Antimicrobial Evaluation

In a study assessing the antimicrobial efficacy of synthesized derivatives, several compounds demonstrated strong activity against both gram-positive and gram-negative bacteria. The disc diffusion method revealed that certain derivatives had superior efficacy compared to standard antibiotics .

Enzymatic Activity

Research focused on understanding the binding affinity of this compound with target proteins revealed critical insights into its mechanism of action. Techniques such as molecular docking were employed to predict interactions with key enzymes involved in disease pathways .

Wirkmechanismus

The mechanism of action of 2-(pyridin-2-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing various biochemical pathways. For instance, it may inhibit the activity of certain kinases or proteases, leading to downstream effects on cell signaling and function .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Pharmacological Profiles

  • Anticancer Activity: Substituents at the pyrazole ring significantly influence potency. For example, the 4-chlorophenyl group in compound 3o enhances inhibitory effects on A549 cells (IC50 ~10 μM), whereas non-halogenated derivatives show reduced activity .
  • Enzyme/Receptor Targeting: Aminoethyl-substituted derivatives (e.g., 5-(2-aminoethyl)-2-phenyl analogues) demonstrate selective modulation of mGluR2 receptors, suggesting applications in neurological disorders .
  • Stability and Reactivity : Fluorinated derivatives (e.g., 2-(4-fluorophenyl) analogues) exhibit enhanced metabolic stability, making them suitable for prolonged therapeutic action .

Key Contrasts and Limitations

Cancer vs. Neurological Applications: While 4-chlorophenyl-substituted derivatives target cancer cells, aminoethyl-modified compounds are tailored for CNS disorders, highlighting the scaffold's versatility .

Synthetic Complexity: Pyrido-pyrazolo-pyrimidine hybrids require additional steps for pyrimidine fusion, increasing synthetic challenges compared to simpler pyrazolo-pyrazinones .

Biologische Aktivität

2-(pyridin-2-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a heterocyclic compound that has attracted significant attention in medicinal chemistry due to its unique structural properties and potential biological activities. This compound features a fused pyrazine and pyridine ring system, which contributes to its reactivity and interaction with various biological targets. Research has indicated promising results regarding its anticancer, anti-inflammatory, and enzymatic inhibitory activities.

  • Molecular Formula : C11H8N4O
  • Molecular Weight : 212.21 g/mol
  • CAS Number : 1351800-32-2
PropertyValue
Molecular FormulaC11H8N4O
Molecular Weight212.21 g/mol
CAS Number1351800-32-2

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. It has been suggested that this compound may act as an inhibitor of certain kinases, which play crucial roles in cell signaling pathways related to cell proliferation and apoptosis.

Anticancer Activity

Recent studies have demonstrated the compound's potential as an anticancer agent. For instance, derivatives of pyrazolo[1,5-a]pyrimidines have shown significant inhibitory activity against CDK2 and TRKA kinases, which are critical in cancer cell proliferation. In vitro assays indicated that certain derivatives exhibited IC50 values as low as 0.09 µM against CDK2, highlighting their potency compared to established inhibitors like ribociclib (IC50 = 0.07 µM) .

Enzymatic Inhibition

The compound has also been evaluated for its ability to inhibit various enzymes. Studies show that it can effectively inhibit certain bacterial enzymes, indicating a broader spectrum of biological activity that could be harnessed for therapeutic applications .

Study on Antiproliferative Activity

A significant study assessed the antiproliferative effects of various pyrazolo derivatives across a diverse set of 60 cancer cell lines from different types of carcinoma (e.g., breast, lung, colorectal). The results indicated a mean growth inhibition percentage (GI%) of over 43% for selected compounds derived from pyrazolo[1,5-a]pyrimidines .

Molecular Docking Studies

Molecular docking simulations have been conducted to explore the binding affinity of this compound with target proteins. These studies reveal that the compound adopts binding modes similar to those of known inhibitors, suggesting its potential as a lead compound for further drug development .

Comparison with Similar Compounds

Compound NameStructure TypeUnique Features
Pyrazolo[1,5-a]pyrimidineFused heterocycleKnown for antitubercular activity
Pyrazolo[3,4-b]pyridineFused heterocycleExhibits neuroactive properties
Pyrazolo[1,3-b]pyridineFused heterocyclePotential anti-inflammatory effects

The uniqueness of this compound lies in its specific combination of the pyridine and pyrazine rings along with its distinct biological activity profile. This makes it a promising candidate for further research and development in medicinal chemistry.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for 2-(pyridin-2-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives, and how do reaction conditions influence yield?

  • Methodological Answer : Microwave-assisted synthesis is a key approach for efficient preparation. For example, ethyl 3-aryl-1-(2-aryl-2-oxoethyl)-1H-pyrazole-5-carboxylate derivatives react with amines under microwave irradiation (60–100°C, 5–30 min) without solvents, achieving yields >70% . Conventional methods require longer reaction times (hours) and toxic solvents. Optimization involves adjusting molar ratios (e.g., aldehyde to phenylhydrazine at 1:2) and temperature (60°C for 5 min) to enhance crystallinity and purity .

Table 1 : Comparison of Synthesis Methods

MethodConditionsYield (%)Reference
Microwave-assistedSolvent-free, 60°C72–85
Conventional heatingMeOH, reflux50–65

Q. What mechanisms underlie the anti-proliferative effects of this compound in lung cancer cells?

  • Methodological Answer : The compound induces apoptosis via caspase-3/7 activation (IC₅₀ = 8.2 µM in A549 cells) and modulates autophagy by upregulating LC3-II and Beclin-1 . To distinguish apoptosis from autophagy, use caspase inhibitors (e.g., Z-VAD-FMK) and monitor autophagic flux with chloroquine (lysosomal inhibitor) . Flow cytometry with Annexin V/PI staining and Western blotting for p53 or HSP70 can clarify pathway dominance .

Q. How is structural characterization performed for derivatives of this compound?

  • Methodological Answer : X-ray crystallography confirms the pyrazolo[1,5-a]pyrazine core. For example, triclinic crystal systems (space group P1) with bond lengths of 1.36–1.41 Å (C–N) and dihedral angles <20° between aromatic rings are typical . High-resolution mass spectrometry (HRMS) and elemental analysis validate molecular formulas (e.g., C₁₃H₁₁N₅O with <0.01% error) .

Advanced Research Questions

Q. How can synthetic routes be optimized to improve selectivity for cancer cell lines over normal cells?

  • Methodological Answer : Introduce substituents at position 7 (e.g., phenylhydrazono groups) to enhance selectivity. Derivatives with electron-withdrawing groups (e.g., -CF₃) show 3–5× higher potency in A549 vs. normal bronchial cells (IC₅₀ = 2.1 µM vs. 12.4 µM) . Use structure-activity relationship (SAR) studies with computational docking (e.g., targeting TGF-β1 kinase) to prioritize modifications .

Q. How to resolve contradictions in reported IC₅₀ values across studies?

  • Methodological Answer : Discrepancies arise from assay variability (e.g., MTT vs. ATP-based assays). Standardize protocols:

Use identical cell passage numbers (≤20).

Normalize to housekeeping genes (e.g., GAPDH).

Validate with positive controls (e.g., cisplatin for A549 cells) .

  • Table 2 : Reported IC₅₀ Values in A549 Cells

DerivativeIC₅₀ (µM)Assay TypeReference
2-(Pyridin-2-yl)-7-CF₃2.1ATP-based
7-Phenylhydrazono8.2MTT

Q. What experimental designs validate the dual role of this compound in apoptosis and autophagy regulation?

  • Methodological Answer :

Co-treatment assays : Combine the compound with autophagy inhibitors (e.g., 3-MA) or inducers (e.g., rapamycin). Monitor caspase-3 cleavage (apoptosis) and LC3 puncta (autophagy) .

Gene silencing : Knock down ATG5 (autophagy) or BAX (apoptosis) using siRNA. Assess viability via clonogenic assays .

Time-course studies : Measure apoptotic markers (e.g., PARP cleavage) at 24h and autophagic markers (e.g., p62 degradation) at 48h .

Q. Can this compound serve as a prodrug for covalent inhibition of viral proteases?

  • Methodological Answer : Yes, dihydropyrazolo[1,5-a]pyrazin-4(5H)-one derivatives act as masked β-amidomethyl vinyl sulfones. Under physiological conditions, they equilibrate with reactive intermediates that inhibit cysteine proteases (e.g., alphavirus nsP2). Synthesize analogs with electron-deficient substituents (e.g., -NO₂ at position 2) to stabilize the prodrug form .

Q. How to integrate this compound with existing therapies to overcome drug resistance?

  • Methodological Answer : Combine with EGFR inhibitors (e.g., gefitinib) to radiosensitize NSCLC cells. Pre-treat H322 cells with 5 µM compound for 24h, followed by 2 Gy radiation, resulting in 40% greater apoptosis vs. monotherapy . Synergy is quantified via Chou-Talalay combination indices (CI <1.0) .

Eigenschaften

IUPAC Name

2-pyridin-2-yl-5H-pyrazolo[1,5-a]pyrazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N4O/c16-11-10-7-9(8-3-1-2-4-12-8)14-15(10)6-5-13-11/h1-7H,(H,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBZXPXLYEOLRIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NN3C=CNC(=O)C3=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2-(pyridin-2-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one
2-(pyridin-2-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one
2-(pyridin-2-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one
2-(pyridin-2-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one
2-(pyridin-2-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one
2-(pyridin-2-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.